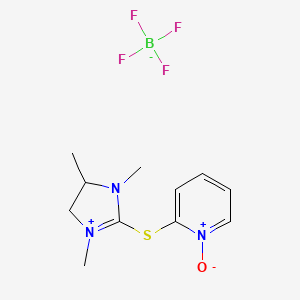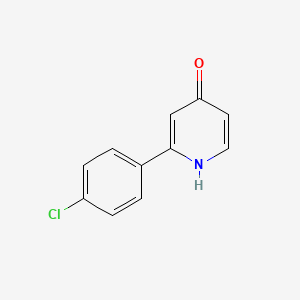
Dicesium;dioxido(oxo)titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicesium;dioxido(oxo)titanium is a compound that belongs to the family of titanium-oxo clusters. These clusters are known for their intriguing molecular structures and functional properties. The compound consists of titanium, oxygen, and cesium atoms, forming a unique structure that has garnered interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dicesium;dioxido(oxo)titanium typically involves the reaction of titanium alkoxides with cesium salts under controlled conditions. One common method is the sol-gel process, where titanium alkoxides are hydrolyzed and condensed in the presence of cesium salts to form the desired compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the final product’s structure and properties .
Industrial Production Methods: Industrial production of this compound can be achieved through chemical vapor deposition (CVD) or hydrothermal methods. These methods allow for the large-scale production of the compound with high purity and consistency. The choice of method depends on the desired application and the specific requirements of the end product .
化学反応の分析
Types of Reactions: Dicesium;dioxido(oxo)titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of cesium and titanium atoms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce titanium dioxide, while reduction reactions may yield lower-valent titanium compounds .
科学的研究の応用
Dicesium;dioxido(oxo)titanium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including photocatalysis and redox reactions. In biology, the compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery and imaging. In medicine, this compound is explored for its potential in cancer treatment and other therapeutic applications. In industry, the compound is used in the production of advanced materials, such as coatings and nanocomposites .
作用機序
The mechanism of action of dicesium;dioxido(oxo)titanium involves its ability to undergo photoactivation and redox reactions. Upon exposure to UV light, the compound can generate reactive oxygen species, which can interact with various molecular targets and pathways. This photoactivation process is crucial for its applications in photocatalysis and biomedical fields .
類似化合物との比較
Dicesium;dioxido(oxo)titanium can be compared with other titanium-oxo clusters, such as those doped with transition metals like cobalt and chromium. These similar compounds exhibit diverse structures and tunable photochemical properties.
List of Similar Compounds:- Titanium-oxo clusters doped with cobalt
- Titanium-oxo clusters doped with chromium
- Oxime-based titanium-oxo clusters
- Heterometallic calcium-titanium oxo clusters
特性
IUPAC Name |
dicesium;dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.3O.Ti/q2*+1;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIPNNKRGFPONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2O3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.676 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
